molecular formula C21H31N3O B5890136 2-(4-benzylpiperazin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

2-(4-benzylpiperazin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B5890136
M. Wt: 341.5 g/mol
InChI Key: GWEFJXFMFDQRCW-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a complex organic compound that features a piperazine ring substituted with a benzyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-benzylpiperazine with an appropriate acylating agent to introduce the acetamide group. The cyclohex-1-en-1-yl moiety can be introduced through a subsequent alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The benzyl and cyclohex-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzyl group can facilitate binding to these targets, while the acetamide moiety may play a role in modulating the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylpiperazin-1-yl)acetonitrile: A related compound with a similar piperazine ring structure.

    Ethyl 2-(4-benzylpiperazin-1-yl)acetate: Another compound featuring a benzyl-substituted piperazine ring.

Uniqueness

2-(4-benzylpiperazin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is unique due to the presence of both the cyclohex-1-en-1-yl and acetamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in related compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O/c25-21(22-12-11-19-7-3-1-4-8-19)18-24-15-13-23(14-16-24)17-20-9-5-2-6-10-20/h2,5-7,9-10H,1,3-4,8,11-18H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEFJXFMFDQRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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